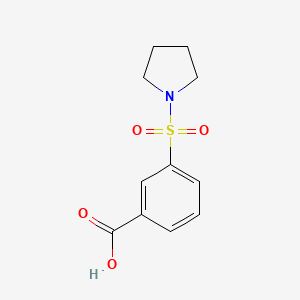

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMCSTKSVWZMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354273 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-79-6 | |

| Record name | 3-(Pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid chemical properties

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its core chemical and physical properties, provides a robust and validated protocol for its synthesis, and explores its application as a versatile scaffold in the development of novel therapeutic agents. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies to facilitate its effective use in the laboratory.

Compound Identification and Core Properties

This compound is a disubstituted aromatic compound featuring a carboxylic acid group and a pyrrolidinylsulfonyl group at the meta-positions of a benzene ring. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in drug discovery, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into molecules[1][2]. The sulfonyl linker provides a stable, hydrogen-bond accepting group, while the benzoic acid offers a handle for further chemical modification or a key interaction point with biological targets.

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | 3-(pyrrolidine-1-sulfonyl)benzoic acid | - |

| CAS Number | 7326-79-6 | [3] |

| Molecular Formula | C₁₁H₁₃NO₄S | [4] |

| Molecular Weight | 255.29 g/mol | [3][4] |

| InChI Key | UZMCSTKSVWZMJA-UHFFFAOYSA-N | [3] |

Physicochemical and Safety Data

The following table summarizes key physicochemical properties. It is important to distinguish this compound from its structural isomer, 4-(pyrrolidine-1-sulfonyl)benzoic acid (CAS 19580-33-7), which has a reported melting point of 225 °C[4]. Properties for the 3-isomer should be determined empirically.

| Property | Value | Source / Note |

| Purity | ≥98% (Commercially Available) | [3] |

| Predicted pKa | 3.59 ± 0.10 | Predicted for the 4-isomer[4] |

| Predicted Density | 1.421 ± 0.06 g/cm³ | Predicted for the 4-isomer[4] |

| Predicted Boiling Point | 449.8 ± 47.0 °C | Predicted for the 4-isomer[4] |

| Hazard Codes | Xi (Irritant) | For the 4-isomer[4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | For the 4-isomer[4] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a sulfonyl chloride with a secondary amine. This standard method for sulfonamide formation is highly reliable and proceeds with high yield.

Synthesis Mechanism and Rationale

The synthesis is a classic Schotten-Baumann reaction. It begins with the reaction of the precursor, 3-(chlorosulfonyl)benzoic acid, with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the protonation of the pyrrolidine reactant. An aqueous basic solution (like NaHCO₃) or a tertiary amine base (like triethylamine or DIPEA) in an organic solvent can be used for this purpose[5].

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis and purification of the title compound.

Materials:

-

3-(Chlorosulfonyl)benzoic acid (1.0 eq)[6]

-

Pyrrolidine (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), 2M

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water (approx. 10 mL per gram of sulfonyl chloride). Cool the mixture to 0 °C in an ice bath.

-

Nucleophilic Addition: While stirring vigorously, add pyrrolidine (1.1 eq) dropwise to the cooled solution. The addition should be slow to control any exotherm.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Acidification: Once the reaction is complete, cool the mixture again to 0 °C and carefully acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate of the product should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the 1,3-disubstituted benzene ring. The pyrrolidine ring will exhibit two multiplets in the aliphatic region: one around 3.2-3.4 ppm for the four protons adjacent to the nitrogen (alpha-protons) and another around 1.8-2.0 ppm for the four beta-protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (>12 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 8 unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~167 ppm). Six signals will appear in the aromatic region (125-145 ppm). The two distinct carbons of the pyrrolidine ring will appear in the aliphatic region, with the alpha-carbons around 48 ppm and the beta-carbons around 25 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z 254.3.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and two characteristic strong bands for the S=O asymmetric and symmetric stretches of the sulfonamide group (~1340 cm⁻¹ and ~1160 cm⁻¹, respectively).

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an end-product but rather a valuable scaffold for parallel synthesis and library generation in drug discovery programs[7]. Its bifunctional nature—a nucleophilic secondary amine (in its precursor) and a modifiable carboxylic acid—allows for diversification at two distinct vectors.

Role as a Versatile Scaffold

The phenylsulfonyl pyrrolidine core is a privileged structure in medicinal chemistry. The sulfonamide group is a bioisostere of amides and esters but is generally more resistant to metabolic hydrolysis. It serves as an excellent hydrogen bond acceptor. The pyrrolidine ring provides a 3D vector for substituents to explore protein binding pockets, a key strategy for improving potency and selectivity[2].

Derivatives of the closely related 4-(pyrrolidin-1-ylsulfonyl)aniline have been instrumental in developing potent kinase inhibitors, particularly against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML)[8][9]. This demonstrates the utility of the pyrrolidinylsulfonyl phenyl moiety in generating high-affinity ligands for clinically relevant targets.

Library Development Workflow

The carboxylic acid group of the title compound can be readily converted to a wide array of amides, esters, or other functional groups. This allows for the rapid generation of a chemical library to probe structure-activity relationships (SAR).

Caption: Use of the scaffold to generate a diverse library for SAR studies.

Conclusion

This compound is a foundational building block for contemporary chemical and pharmaceutical research. Its straightforward synthesis, combined with its versatile chemical handles, makes it an ideal scaffold for constructing focused compound libraries. The inherent drug-like properties of the pyrrolidinylsulfonyl phenyl core position it as a high-value starting material for programs aimed at discovering next-generation therapeutics. This guide provides the essential technical information required for its effective synthesis, characterization, and strategic implementation in research and development settings.

References

- (Note: Sources[10],[11],[12],[13],[14],[15],[16],[17],[18],[19],[20],[21],[22],[23],[24],[25],[26],[27],[28],[29] were reviewed but did not contain directly citable inform

- G. G. Pergoli, et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.

- F. Gentile, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.

- S. D'Andrea, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link.

- M. J. McGrath, et al. (2010). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.

- G. G. Pergoli, et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Pyrrolidine-1-sulfonyl)-benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 4-(PYRROLIDINE-1-SULFONYL)-BENZOIC ACID | 19580-33-7 [amp.chemicalbook.com]

- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzoic Acid: A Promising P2Y14 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid, identified by the CAS number 7326-79-6 , is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the field of drug discovery and development. Its unique molecular architecture, featuring a benzoic acid moiety, a sulfonamide linker, and a pyrrolidine ring, positions it as a valuable scaffold for the design of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization, and its emerging role as a potent antagonist of the P2Y14 receptor, a key player in inflammatory processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7326-79-6 | [cite] |

| Molecular Formula | C₁₁H₁₃NO₄S | [cite] |

| Molecular Weight | 255.29 g/mol | [cite] |

| IUPAC Name | 3-(pyrrolidine-1-sulfonyl)benzoic acid | [cite] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and pyrrolidine. This reaction is a robust and well-established method for the formation of sulfonamides.

Reaction Scheme

An In-depth Technical Guide to the Molecular Structure and Medicinal Chemistry of Pyrrolidinylsulfonyl Benzoic Acids

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The confluence of a flexible, saturated pyrrolidine ring with the established pharmacophoric properties of a sulfonamide-linked benzoic acid has given rise to a class of molecules with significant potential in modern medicinal chemistry. This guide delves into the molecular architecture, synthesis, and potential therapeutic applications of pyrrolidinylsulfonyl benzoic acids, with a primary focus on the well-documented 4-(pyrrolidin-1-ylsulfonyl)benzoic acid as a representative scaffold. While direct public data on the 3-isomer, 3-(pyrrolidin-1-ylsulfonyl)benzoic acid, is scarce, its chemical properties and biological potential can be inferred from its close structural analogs. The exploration of such scaffolds is driven by the need for novel chemical entities capable of modulating challenging biological targets, from G-protein coupled receptors (GPCRs) to enzymes implicated in a range of inflammatory and metabolic diseases.[1][2]

Molecular Structure and Physicochemical Properties

The core structure of a pyrrolidinylsulfonyl benzoic acid consists of a central benzene ring substituted with a carboxylic acid group and a pyrrolidinylsulfonyl group. The relative positioning of these two functional groups (ortho, meta, or para) significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological macromolecules.

As a case study, we will examine the properties of the para-substituted isomer, 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, for which detailed data is available.

| Property | Value | Reference |

| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzoic acid | [3] |

| CAS Number | 19580-33-7 | [3] |

| Molecular Formula | C₁₁H₁₃NO₄S | [3] |

| Molecular Weight | 255.29 g/mol | [3] |

| Melting Point | 225 °C | [3] |

| Predicted pKa | 3.59 ± 0.10 | [3] |

| Predicted Boiling Point | 449.8 ± 47.0 °C | [3] |

| Predicted Density | 1.421 ± 0.06 g/cm³ | [3] |

The presence of the sulfonamide linker imparts a degree of rigidity and a key hydrogen bond donor/acceptor site. The pyrrolidine ring, being a saturated heterocycle, introduces a non-planar, three-dimensional character to the molecule, which can be crucial for fitting into specific protein binding pockets.

Synthetic Pathways: A Modular Approach to Novel Derivatives

The synthesis of pyrrolidinylsulfonyl benzoic acids can be approached through a modular and reliable synthetic route, allowing for the generation of various isomers and analogs for structure-activity relationship (SAR) studies. A general and plausible pathway to synthesize this compound is outlined below, based on established methods for similar sulfamoylbenzoic acid derivatives.[4][5][6]

Experimental Protocol: Synthesis of this compound

Step 1: Chlorosulfonation of 3-Carboxybenzenesulfonyl Chloride

-

To a stirred solution of 3-carboxybenzenesulfonic acid in a suitable inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 3-carboxybenzenesulfonyl chloride.

Causality: The use of an excess of the chlorinating agent ensures the complete conversion of the sulfonic acid to the more reactive sulfonyl chloride, which is necessary for the subsequent amidation step.

Step 2: Sulfonamide Formation with Pyrrolidine

-

Dissolve the crude 3-carboxybenzenesulfonyl chloride in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyrrolidine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 equivalents) in the same solvent. The second equivalent of pyrrolidine acts as a base to quench the HCl byproduct.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and acidify the aqueous layer with 1N HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The slow addition of the amine at a low temperature helps to control the exothermicity of the reaction. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.

Potential Applications in Drug Discovery: Targeting Inflammatory Pathways

The P2Y14 receptor is a GPCR that is activated by UDP-sugars and is implicated in inflammatory responses, particularly in the context of acute lung injury (ALI). Antagonism of this receptor represents a promising therapeutic strategy for mitigating inflammation.

The structural features of this compound, particularly the carboxylic acid and sulfonamide moieties, are well-suited for making key interactions within the binding pocket of receptors like P2Y14R. The carboxylic acid can form a crucial salt bridge with a basic residue, while the sulfonamide can engage in hydrogen bonding interactions. The pyrrolidine group can then explore a hydrophobic sub-pocket, contributing to both potency and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While this guide has focused on its potential as an anti-inflammatory agent through P2Y14R antagonism, the versatility of this chemical framework suggests that it could be adapted to target a wide range of other proteins. Future research should focus on the synthesis and biological evaluation of the 3-isomer and its derivatives to fully elucidate their therapeutic potential. Structure-based drug design, guided by computational modeling and X-ray crystallography, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting class of molecules.

References

- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.

- Chemical-Suppliers. 3-Pyrrolidin-1-ylbenzoic acid.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.

- SOBHABIO. 3-(Pyrrolidin-1-yl)benzoicacid.

- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.

- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.

- PubChem. (2R)-2-[(3S,4S)-3-[(4-{1-Ethyl-3-[4-(phenylsulfonyl)benzyl]-1H-pyrazol-5-yl}piperidin-1-yl)methyl]-4-(3-fluorophenyl)pyrrolidin-1-yl]-3-methylbutanoic acid.

- Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate.

- PubChem. 4-(Pyrrolidin-1-yl)benzoic acid.

- Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry.

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

- PubChem. 2-(Pyrrolidine-1-carbonyl)benzoic acid.

- Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. PubMed.

- PubChem. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid.

- PubChem. 4-Methyl-benzoic acid N'-(2,6-di-pyrrolidin-1-yl-pyrimidin-4-yl)-hydrazide.

Sources

- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(PYRROLIDINE-1-SULFONYL)-BENZOIC ACID | 19580-33-7 [amp.chemicalbook.com]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 6. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(pyrrolidin-1-ylsulfonyl)benzoic acid, a key building block in contemporary drug discovery and development. The document is structured to provide researchers, medicinal chemists, and process development scientists with a detailed understanding of the reaction mechanism, a robust experimental protocol, and the critical parameters that govern the successful synthesis of this compound. The narrative emphasizes the chemical principles and practical considerations that ensure a high-yielding and pure product, grounded in authoritative chemical literature.

Introduction and Strategic Importance

This compound belongs to the class of aromatic sulfonamides, a privileged scaffold in medicinal chemistry. The incorporation of the pyrrolidine moiety offers a three-dimensional structural element that can enhance binding affinity and selectivity for biological targets, while the benzoic acid functional group provides a versatile handle for further chemical modification, such as amide bond formation. The sulfonamide linkage itself is a critical pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and to engage in key hydrogen bonding interactions with protein active sites. Consequently, this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

The synthesis of this compound is predicated on a fundamental and widely utilized reaction in organic chemistry: the formation of a sulfonamide from a sulfonyl chloride and an amine. The strategic selection of starting materials and reaction conditions is paramount to achieving a successful outcome.

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of this compound points to a straightforward disconnection at the sulfur-nitrogen bond. This reveals two readily available starting materials: 3-(chlorosulfonyl)benzoic acid and pyrrolidine.

The forward synthesis, therefore, involves a nucleophilic substitution reaction at the sulfonyl chloride functional group. The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. This reaction results in the displacement of the chloride leaving group and the formation of the stable sulfonamide bond.

Diagram of the Synthesis Pathway

Caption: General overview of the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a robust and validated method for the synthesis of this compound. It is based on established procedures for sulfonamide formation from sulfonyl chlorides and amines.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-(Chlorosulfonyl)benzoic acid | ≥98% | Commercially Available |

| Pyrrolidine | ≥99% | Commercially Available |

| Pyridine | Anhydrous, ≥99.8% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |

| Brine | Saturated aqueous solution | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 equivalents) in anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, slowly add anhydrous pyridine (1.5 equivalents).

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes. The formation of a precipitate (pyridinium hydrochloride) is expected.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and unreacted pyrrolidine.

-

Wash with water (1 x 50 mL).

-

Wash with a saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acidic impurities.

-

Finally, wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Mechanistic Insights and Rationale for Experimental Choices

The successful synthesis of this compound hinges on a clear understanding of the underlying chemical principles and the rationale for the chosen experimental conditions.

-

Nucleophilic Attack: The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Anhydrous Conditions: The use of anhydrous solvents and a dry reaction setup is critical. Sulfonyl chlorides are highly susceptible to hydrolysis, and the presence of water would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

-

Role of the Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the pyrrolidine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Temperature Control: The initial cooling to 0 °C is important to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate without promoting side reactions.

-

Aqueous Work-up: The series of aqueous washes in the work-up procedure is designed to systematically remove impurities. The acidic wash removes basic compounds (pyridine, excess pyrrolidine), while the basic wash removes any unreacted acidic starting material or the sulfonic acid byproduct.

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the pyrrolidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretches of the sulfonamide (typically around 1350 cm⁻¹ and 1160 cm⁻¹), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

-

Melting Point: The melting point of the purified solid should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is a well-established and reliable process that utilizes fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using an appropriate base, high yields of the pure product can be consistently obtained. This technical guide provides a comprehensive framework for researchers to successfully synthesize this valuable building block for application in drug discovery and medicinal chemistry programs.

References

- While a specific journal article detailing the synthesis of this exact compound was not identified during the literature search for this guide, the described protocol is based on well-established and widely published methods for sulfonamide synthesis. The following references provide authoritative examples of this type of reaction and the principles involved.

-

Use of 3-(Chlorosulfonyl)benzoic Acid: This starting material has been used as a derivatizing agent, highlighting its reactivity with nucleophiles under basic conditions, which is analogous to the synthesis described herein. (Holčapek, M., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(15), 10567–10575. Available at: [Link])

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid IUPAC name

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a key bifunctional organic molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry. Its structure, featuring a benzoic acid for amide or ester coupling, a robust arylsulfonamide linker, and a saturated pyrrolidine ring, offers a compelling combination of chemical handles and desirable physicochemical properties. This guide provides an in-depth analysis of its chemical identity, a detailed and validated protocol for its synthesis, and a discussion of its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Chemical Identity and Nomenclature

The formal IUPAC name for the topic compound is This compound . It is a disubstituted benzoic acid derivative where the substituents at the 3-position are a carboxylic acid group and a pyrrolidine-1-sulfonyl group.

While a dedicated CAS number and PubChem entry for this specific meta-isomer are not prominently available in major public databases as of early 2026, its para-isomer, 4-(Pyrrolidine-1-sulfonyl)benzoic acid (CAS: 19580-33-7), is well-documented. For the purpose of this guide, key identifiers are provided below, with predictions based on standard chemical informatics.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₄S |

| Molecular Weight | 255.29 g/mol |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)C(=O)O |

| InChI Key | (Predicted) YWJLGJMAHCPHQS-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical profile of a building block is critical for its application in drug discovery, influencing everything from reaction kinetics to the properties of the final drug candidate. The pyrrolidine moiety, being a saturated heterocycle, imparts a three-dimensional character that can improve solubility and escape the "flatland" of purely aromatic compounds.[1][2]

| Property | Predicted Value | Rationale & Significance |

| pKa (acidic) | ~3.6 | The carboxylic acid proton is the primary acidic site, with its acidity enhanced by the electron-withdrawing sulfonyl group. This pKa is crucial for salt formation and solubility profiling. |

| XLogP3 | ~1.5 | This value indicates a favorable balance of lipophilicity and hydrophilicity, a key attribute for intermediates used in drugs targeting cellular proteins. |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | The TPSA, contributed by the carboxylic acid and sulfonyl groups, suggests good potential for membrane permeability and interaction with biological targets. |

| Hydrogen Bond Donors | 1 (from -COOH) | Allows for key interactions with target proteins. |

| Hydrogen Bond Acceptors | 4 (from O=S=O and C=O) | Provides multiple points for hydrogen bonding, enhancing binding affinity in drug-receptor complexes. |

Note: Values are predicted using standard computational models and by referencing analogous structures.

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a sulfonyl chloride with pyrrolidine. This method is robust, high-yielding, and relies on readily available starting materials.

Reaction Scheme

The synthesis proceeds in a single, efficient step from 3-(chlorosulfonyl)benzoic acid and pyrrolidine.

Sources

Technical Guide to the Physicochemical Characterization of Pyrrolidinyl Sulfonyl Benzoic Acids

Abstract

This technical guide addresses the physical characteristics of benzoic acid derivatives containing a pyrrolidinyl sulfonyl moiety. A comprehensive search of scientific literature and chemical databases reveals a notable lack of publicly available experimental data for 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid . However, significant data exists for its structural isomer, 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid , and the related analog lacking the sulfonyl group, 3-(Pyrrolidin-1-yl)benzoic acid . This document provides a detailed analysis of the available data for these related compounds to offer a scientifically grounded framework for researchers, scientists, and drug development professionals. By comparing these structures, this guide offers insights into the expected physicochemical properties of the title compound and establishes robust methodologies for their empirical determination.

Introduction and Structural Analysis

In drug discovery and medicinal chemistry, the physicochemical properties of a molecule—such as its solubility, melting point, and acidity (pKa)—are critical determinants of its pharmacokinetic and pharmacodynamic profile. The benzoic acid scaffold is a common feature in many pharmaceutical agents, and its substitution pattern dramatically influences its behavior.

This guide focuses on the impact of the pyrrolidin-1-ylsulfonyl group (-SO₂-N(CH₂)₄) on the benzoic acid core. The sulfonyl group is a strong hydrogen bond acceptor and increases both the polarity and molecular weight of a compound. Its placement on the aromatic ring (ortho-, meta-, or para-) has profound effects on the molecule's electronic and steric properties.

Due to the absence of specific data for this compound, this whitepaper will focus on the following well-characterized analogs to build a predictive and methodological framework:

-

Isomer: 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (para-substituted)

-

Analog (minus SO₂): 3-(Pyrrolidin-1-yl)benzoic acid (meta-substituted)

A comparative analysis of these compounds allows for an expert evaluation of how the position of the sulfonyl group and its very presence alter the key physical characteristics essential for drug development.

Core Physicochemical Properties

The primary physical descriptors for a compound provide the foundation for its application in research. The data for the key analogs are summarized below.

Identity and Molecular Structure

| Property | 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid | 3-(Pyrrolidin-1-yl)benzoic acid |

| CAS Number | 19580-33-7[1] | 72548-79-9[2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₄S[1] | C₁₁H₁₃NO₂[2][4] |

| Molecular Weight | 255.29 g/mol [1] | 191.23 g/mol [2][4] |

| Chemical Structure |

Thermal and Physical Properties

The melting point is a crucial indicator of purity and lattice energy. The significant difference observed between the two analogs underscores the powerful intermolecular forces introduced by the sulfonyl group.

| Property | 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid | 3-(Pyrrolidin-1-yl)benzoic acid |

| Melting Point | 225 °C[1] | 215 °C[2][4] |

| Boiling Point | 449.8±47.0 °C (Predicted)[1] | 384.1±25.0 °C (Predicted)[4] |

| Density | 1.421±0.06 g/cm³ (Predicted)[1] | 1.221 g/cm³ (Predicted)[2] |

| pKa | 3.59±0.10 (Predicted)[1] | 3.82±0.10 (Predicted)[4] |

Expert Analysis: The higher melting point of the 4-isomer is indicative of a more stable crystal lattice, likely facilitated by the symmetric para-substitution and strong hydrogen bonding via the sulfonyl and carboxylic acid groups. The predicted lower pKa for the 4-isomer suggests that the sulfonyl group in the para position exerts a stronger electron-withdrawing effect, increasing the acidity of the carboxylic proton compared to the meta-positioned amine in the other analog. For the target compound, This compound , one would predict a high melting point, likely in the range of 200-230°C, and a pKa value close to that of the 4-isomer due to the strong acidifying effect of the sulfonyl group.

Experimental Methodologies for Physicochemical Characterization

To generate empirical data for a novel compound like this compound, a standardized workflow is essential. The following protocols are self-validating and represent the industry standard for compound characterization.

Workflow for Characterization

The logical flow for characterizing a new chemical entity ensures that foundational data informs subsequent, more complex analyses.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 3-(pyrrolidin-1-ylsulfonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The structural elucidation of novel compounds is a critical step in the research and development pipeline, and a thorough understanding of its spectroscopic signature is paramount. This document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data is not widely available in the public domain, the predicted spectra, based on well-established theoretical models, provide a robust framework for its identification and characterization.

The Importance of Spectroscopic Analysis in Drug Discovery

In the field of drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed information about the molecular structure, functional groups, and connectivity of atoms. This information is crucial for:

-

Structure Verification: Ensuring that the synthesized compound is indeed the desired molecule.

-

Purity Assessment: Identifying and quantifying impurities that may affect biological activity or toxicity.

-

Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with the compound's biological effects.

-

Regulatory Submissions: Providing essential characterization data for regulatory agencies.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the carboxylic acid, as well as the electron-donating effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | Ar-H |

| ~8.15 | d | 1H | Ar-H |

| ~7.90 | s | 1H | Ar-H |

| ~7.70 | t | 1H | Ar-H |

| ~3.30 | t | 4H | N-CH₂ |

| ~1.90 | m | 4H | CH₂ |

Note: Predicted values are generated using online NMR prediction tools and may vary slightly from experimental values.[1][2]

Interpretation of the ¹H NMR Spectrum:

-

The aromatic protons on the benzoic acid ring are expected to appear in the downfield region (7.70-8.35 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. The splitting patterns (singlet, doublet, triplet) will depend on the coupling between adjacent protons.

-

The protons on the pyrrolidine ring will appear in the upfield region. The protons on the carbons attached to the nitrogen atom (N-CH₂) are expected to be deshielded relative to the other methylene protons due to the electronegativity of the nitrogen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~48 | N-CH₂ |

| ~25 | CH₂ |

Note: Predicted values are generated using online NMR prediction tools and may vary slightly from experimental values.[1][2]

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (~165 ppm).

-

The aromatic carbons will appear in the range of ~125-140 ppm. The carbons directly attached to the sulfonyl and carboxyl groups will be quaternary and their shifts will be influenced by these substituents.

-

The aliphatic carbons of the pyrrolidine ring will be found in the upfield region, with the carbons adjacent to the nitrogen appearing at a more downfield position (~48 ppm) compared to the other methylene carbons (~25 ppm).

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence chemical shifts, and DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The spectral width should encompass the expected range of proton chemical shifts (typically 0-15 ppm).[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for carbon chemical shifts (typically 0-200 ppm).[3]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Caption: Workflow for NMR Spectroscopic Analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Spectrum

The predicted IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, sulfonyl, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1350, ~1160 | Strong | S=O stretch (Sulfonyl) |

Note: Predicted values are based on typical functional group absorption ranges and may be influenced by the molecular environment.[4][5]

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[6]

-

S=O Stretches: Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are indicative of the S=O stretching vibrations of the sulfonyl group.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.[7]

-

Aliphatic C-H Stretches: Absorptions for the C-H stretching vibrations of the pyrrolidine ring will be observed just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The background spectrum (of the KBr pellet or empty salt plate) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Analysis: The positions (wavenumbers) and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Caption: Workflow for IR Spectroscopic Analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum

The predicted mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of specific bonds.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Predicted Origin |

| 269 | [M]⁺ | Molecular Ion |

| 252 | [M - OH]⁺ | Loss of hydroxyl radical |

| 224 | [M - COOH]⁺ | Loss of carboxyl group |

| 184 | [M - C₄H₈N]⁺ | Loss of pyrrolidine radical |

| 156 | [C₆H₄SO₂N]⁺ | Fragment containing the sulfonyl and pyrrolidine moieties |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |

Note: The relative intensities of the peaks will depend on the ionization method and energy. These predictions are based on common fragmentation pathways for similar structures.[8][9][10]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak corresponding to the molecular weight of the compound (269 g/mol ) is the molecular ion peak ([M]⁺).

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

-

Loss of the hydroxyl radical from the carboxylic acid.

-

Loss of the entire carboxylic acid group.

-

Cleavage of the C-S bond, leading to fragments containing the benzoic acid or the pyrrolidinylsulfonyl moiety.

-

Cleavage of the S-N bond.

-

Experimental Protocol for Mass Spectrometry

A common method for analyzing such a compound is Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Separation: The sample is injected into the HPLC system, where it is separated from any impurities on a chromatographic column (e.g., a C18 column).

-

Ionization: The eluent from the HPLC is introduced into the ESI source, where the analyte molecules are ionized (typically protonated to form [M+H]⁺ in positive ion mode or deprotonated to form [M-H]⁻ in negative ion mode).

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Caption: Workflow for LC-MS Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and characterize this molecule. The detailed protocols and interpretation guidelines presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the robust structural elucidation that is fundamental to advancing new therapeutic agents.

References

- ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- NMRium. Predict - NMRium demo. [Link]

- MS tools - EPFL.

- PraxiLabs.

- Protheragen. IR Spectrum Prediction. [Link]

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)

- ResearchGate. Application of ChemDraw NMR Tool: Correlation of Program-Generated 13C Chemical Shifts and pKa Values of para-Substituted Benzoic Acids. [Link]

- Doc Brown's Chemistry.

- MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

- PubMed Central (PMC). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

- Royal Society of Chemistry.

- ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. praxilabs.com [praxilabs.com]

- 5. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 10. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzoic Acid: A Cornerstone in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Therapeutics

3-(Pyrrolidin-1-ylsulfonyl)benzoic acid, a molecule often working behind the scenes of major drug discovery programs, holds a significant place in the medicinal chemist's toolbox. With the CAS number 72548-79-9 and the molecular formula C₁₁H₁₃NO₂S, this compound serves as a critical intermediate and structural motif in the synthesis of a diverse range of biologically active molecules.[1][2][3] Its unique combination of a flexible pyrrolidine ring, a rigid benzoic acid, and a sulfonamide linker provides a versatile scaffold for creating compounds with tailored pharmacological profiles. This guide delves into the technical aspects of this compound, from its synthesis to its pivotal role in the development of cutting-edge therapeutics, offering insights for researchers and drug development professionals.

The Genesis of a Key Building Block: A Likely Path to Discovery

The development of sulfamoylbenzoic acids as a class of compounds has historical roots in the quest for new diuretics and other therapeutic agents.[8][9][10] The synthesis of such compounds generally involves the reaction of a chlorosulfonylated benzoic acid with an appropriate amine.[11] Given this established chemistry, the "discovery" of this compound was likely not a singular event but rather a logical step in the exploration of novel chemical space by combining a known pharmacophore (pyrrolidine) with a versatile linker and anchor (sulfonylbenzoic acid). This strategic combination would have been driven by the need for new building blocks to support the burgeoning field of rational drug design.

Synthesis and Chemical Properties: A Modular Approach

The synthesis of this compound is a prime example of a modular and efficient chemical transformation. The most probable and widely applicable synthetic route involves a two-step process, starting from 3-chlorosulfonylbenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 3-Chlorosulfonylbenzoic acid

-

Reaction Setup: In a fume hood, carefully add 3-aminobenzoic acid to an excess of chlorosulfonic acid at 0°C with constant stirring. The use of a significant excess of chlorosulfonic acid serves as both the reactant and the solvent.

-

Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to approximately 70-80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. This will precipitate the 3-chlorosulfonylbenzoic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be dried under vacuum.

Causality Behind Experimental Choices: The use of a large excess of chlorosulfonic acid drives the reaction to completion. The controlled addition and initial cooling are necessary to manage the exothermic nature of the reaction. Pouring the reaction mixture onto ice is a standard quenching and precipitation technique for this type of reaction.

Step 2: Formation of this compound

-

Reaction Setup: Dissolve the crude 3-chlorosulfonylbenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: To this solution, add pyrrolidine dropwise at 0°C in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a dilute acid solution to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: The use of a non-protic solvent prevents unwanted side reactions. The addition of a base is crucial to scavenge the HCl generated, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic. The purification steps are standard procedures to isolate the final compound in high purity.

}

General synthetic pathway for this compound.

| Property | Value | Source |

| CAS Number | 72548-79-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₂S | [1] |

| Molecular Weight | 255.30 g/mol | [12] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

A Pivotal Role in Drug Discovery and Development

The true significance of this compound lies in its application as a versatile building block for the synthesis of complex and highly functionalized molecules, particularly in the realm of targeted therapies. The pyrrolidine moiety often engages in crucial interactions with the target protein, while the benzoic acid group can be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors in Oncology

A prominent application of this scaffold is in the development of kinase inhibitors for cancer treatment. The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, a close structural relative, has been incorporated into numerous kinase inhibitors.[13] For example, derivatives of this scaffold have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[13][14] The pyrrolidine group in these inhibitors often occupies a hydrophobic pocket in the kinase domain, contributing to the overall binding affinity.

Antagonists for Inflammatory Diseases

Recent research has highlighted the use of 3-sulfonamido benzoic acid derivatives as antagonists of the P2Y14 receptor, a potential target for treating inflammatory diseases like acute lung injury.[14] In these molecules, the core structure, which includes the pyrrolidinylsulfonyl benzoic acid motif, serves as the foundation for further chemical modifications to optimize antagonistic activity and druggability.

}

Logical role of the core scaffold in drug discovery.

Conclusion: An Enduring Legacy in Chemical Innovation

This compound exemplifies the critical role of well-designed chemical building blocks in the advancement of modern medicine. While its own "discovery" may be humble and rooted in the logical progression of synthetic chemistry, its impact is far-reaching. By providing a reliable and versatile scaffold, it has empowered medicinal chemists to construct novel and complex molecules with the potential to treat a wide range of diseases. As the pursuit of targeted therapies continues, the demand for such foundational molecules will undoubtedly grow, ensuring the enduring legacy of this compound in the ongoing narrative of drug discovery.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).

- Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids (U.S. Patent No. 3,879,402). U.S.

- (1983). Sulfamylbenzoic acids (U.S.

- (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Top Curr Chem (Cham), 379(5), 34.

- (n.d.).

- Pyrrolidine. (n.d.). In Wikipedia.

- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.).

- Aminosulfonylbenzoic acid derivatives. (n.d.).

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11.

- 3-(Pyrrolidin-1-yl)benzoicacid. (n.d.).

- Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. (n.d.).

- Synthesis of 3-amino-benzoic acid. (n.d.).

- List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. (n.d.).

- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Journal of Medicinal Chemistry, 66(17), 12089–12111.

- Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2021). ACS Medicinal Chemistry Letters, 12(6), 963–970.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). European Journal of Medicinal Chemistry, 290, 117588.

Sources

- 1. scbt.com [scbt.com]

- 2. sobhabio.com [sobhabio.com]

- 3. chemscene.com [chemscene.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 9. US4377521A - Sulfamylbenzoic acids - Google Patents [patents.google.com]

- 10. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. 3-(Pyrrolidin-1-ylsulphonyl)benzoic acid [chemicalbook.com]

- 13. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Potential of 3-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid. While direct extensive research on this specific molecule is nascent, its structural components—a sulfonamide group and a pyrrolidine ring—are well-established pharmacophores present in numerous clinically significant therapeutic agents.[1][2] This guide synthesizes information from related compounds to logically extrapolate potential therapeutic applications for this compound and provides detailed, field-proven experimental protocols to systematically investigate these hypotheses. The core focus is on its potential as an anticancer, anti-inflammatory, and enzyme-inhibiting agent, providing a structured roadmap for its preclinical evaluation.

Introduction: Deconstructing this compound

This compound is a synthetic organic compound featuring a central benzene ring substituted with a carboxylic acid group and a pyrrolidinylsulfonyl group. The strategic combination of these moieties suggests a high potential for diverse biological interactions.

-

The Sulfonamide Moiety (-SO₂NH-): This functional group is the cornerstone of a major class of drugs, renowned for a wide spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] Its ability to act as a zinc-binding group makes it a frequent inhibitor of metalloenzymes, such as carbonic anhydrases.[5][7]

-

The Pyrrolidine Ring: As a five-membered saturated nitrogen heterocycle, the pyrrolidine ring is a highly valued scaffold in medicinal chemistry.[2][8] Its non-planar, three-dimensional structure allows for improved exploration of pharmacophore space and can enhance binding affinity and selectivity to biological targets.[2][9] The pyrrolidine moiety is found in drugs targeting a range of conditions, including cancer, inflammation, and central nervous system disorders.[2][10]

-

The Benzoic Acid Group: This group provides a key site for interaction, often through hydrogen bonding, with biological targets. Its acidic nature can also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

The amalgamation of these three components in this compound presents a compelling case for its investigation as a novel therapeutic candidate.

Hypothesized Biological Activity I: Anticancer Potential

The sulfonamide scaffold is a validated component in a number of anticancer agents.[1][6] A primary mechanism for sulfonamides in oncology is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is involved in pH regulation and tumor progression.[5][7]

Proposed Mechanism of Action: Carbonic Anhydrase IX Inhibition

We hypothesize that this compound may act as an inhibitor of carbonic anhydrase IX. The primary sulfonamide group can coordinate with the zinc ion in the enzyme's active site, while the rest of the molecule can form favorable interactions with the surrounding amino acid residues, potentially leading to selective inhibition.

Caption: Hypothesized inhibition of CA IX-mediated tumor progression.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against human CA isoforms.

Objective: To quantify the inhibition constant (Kᵢ) of the test compound against recombinant human CA I, CA II (cytosolic, off-target) and CA IX, XII (transmembrane, tumor-associated).

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Reconstitute lyophilized recombinant human CA I, II, IX, and XII to a stock concentration of 1 mg/mL in sterile water.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water for 30 minutes.

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., p-nitrophenol).

-

-

Assay Procedure (Stopped-Flow):

-

The assay measures the enzyme-catalyzed hydration of CO₂.

-

Syringe 1: Contains the CA enzyme and the pH indicator in buffer.

-

Syringe 2: Contains the CO₂-saturated solution and varying concentrations of the test compound (or DMSO for control).

-

The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 400 nm).

-

The initial rates of reaction are calculated.

-

-

Data Analysis:

-

Plot the enzyme activity against the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Self-Validation:

-

A known pan-CA inhibitor, such as Acetazolamide, must be run in parallel as a positive control.

-

DMSO controls must be included to account for solvent effects.

-

The assay should be repeated with different CA isoforms to assess selectivity.

Experimental Protocol: Cell-Based Anticancer Activity Screening

Objective: To evaluate the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Lines:

-

Select a panel of cancer cell lines, including those known to overexpress CA IX (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer).

-

Include a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.

-

-

MTT Assay (Cell Viability):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for 48-72 hours.

-

Add MTT reagent and incubate until formazan crystals form.

-

Solubilize the crystals and measure absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from dose-response curves.

-

| Parameter | Description |

| Cell Lines | MDA-MB-231, HT-29, A549, MCF-10A |

| Compound Conc. | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 and 72 hours |

| Positive Control | Doxorubicin or a known CA IX inhibitor |

Hypothesized Biological Activity II: Anti-inflammatory Potential

Many sulfonamide-containing drugs, as well as various pyrrolidine derivatives, exhibit potent anti-inflammatory properties.[6][10] The structural similarity of this compound to known anti-inflammatory agents suggests it may modulate inflammatory pathways. A related compound, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, has been investigated for anti-inflammatory effects.[11]

Proposed Mechanism of Action: Modulation of Pro-inflammatory Mediators

We hypothesize that the compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2), or modulate pro-inflammatory signaling pathways like NF-κB.

Caption: Potential anti-inflammatory mechanisms of action.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Assay Kit: Utilize a commercially available COX fluorescent inhibitor screening assay kit.

-

Procedure:

-

The assay measures the peroxidase activity of COX enzymes.

-

Incubate purified ovine COX-1 or human recombinant COX-2 with the test compound or controls.

-

Add arachidonic acid to initiate the reaction.

-

Measure the fluorescence of the reaction product.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

Self-Validation:

-

Include a non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

-

Run vehicle controls (DMSO) to establish baseline activity.

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Methodology:

-

Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Treatment:

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

-

Data Analysis:

-

Compare cytokine levels in treated groups to the LPS-only control group.

-

Determine the dose-dependent inhibitory effect of the compound.

-

| Parameter | Description |

| Cell Line | RAW 264.7 macrophages |

| Stimulant | Lipopolysaccharide (LPS), 100 ng/mL |

| Cytokines Measured | TNF-α, IL-6 |